molecular formula C7H13N3O B8750215 4-(3-amino-1H-pyrazol-1-yl)butan-1-ol

4-(3-amino-1H-pyrazol-1-yl)butan-1-ol

Cat. No.: B8750215
M. Wt: 155.20 g/mol
InChI Key: NEFWLIASUHITTM-UHFFFAOYSA-N
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Description

4-(3-Amino-1H-pyrazol-1-yl)butan-1-ol (CAS 84157-95-9) is a high-purity chemical building block featuring a pyrazole ring, a prominent scaffold in medicinal chemistry. Pyrazole derivatives are extensively investigated for their diverse pharmacological profiles and are found in numerous therapeutic agents, including anti-inflammatory, antipsychotic, anti-obesity, and antidepressant drugs . This compound is characterized by its amino-functionalized pyrazole core linked to a butanol chain, represented by the molecular formula C7H13N3O and a molecular weight of 155.20 g/mol . The primary research value of this compound lies in its role as a versatile synthetic intermediate for constructing more complex, biologically active molecules. The presence of both an amino group (-NH2) and a hydroxyl group (-OH) on the aliphatic chain provides two distinct handles for further chemical modification, enabling conjugation, amide bond formation, and ether synthesis. Researchers utilize this compound in the design and synthesis of novel molecules, particularly in hit-to-lead optimization campaigns within pharmaceutical discovery . Its structure aligns with the core components of potent hit molecules, making it a valuable template for developing new therapeutic agents . As a pyrazole derivative, it serves as a key intermediate for synthesizing pyrazolo-enaminones, bipyrazoles, and pyrazolopyrimidines, which are classes of compounds evaluated for antioxidant and antimicrobial properties . This product is intended for research and development purposes only in a laboratory setting. It is strictly not for diagnostic, therapeutic, or any human or veterinary use. Please refer to the Safety Data Sheet (SDS) for safe handling and storage information.

Properties

Molecular Formula

C7H13N3O

Molecular Weight

155.20 g/mol

IUPAC Name

4-(3-aminopyrazol-1-yl)butan-1-ol

InChI

InChI=1S/C7H13N3O/c8-7-3-5-10(9-7)4-1-2-6-11/h3,5,11H,1-2,4,6H2,(H2,8,9)

InChI Key

NEFWLIASUHITTM-UHFFFAOYSA-N

Canonical SMILES

C1=CN(N=C1N)CCCCO

Origin of Product

United States

Comparison with Similar Compounds

Structural and Physicochemical Properties

Compound Name Molecular Formula Molecular Weight Key Substituents Heteroatom in Ring LogP (If Available) Notable Properties
4-(3-Amino-1H-pyrazol-1-yl)butan-1-ol C₇H₁₃N₃O 155.20 (calc.) 3-amino-1H-pyrazole, butanol chain N (pyrazole) N/A High polarity due to -NH₂ and -OH
4-(1-Trityl-1H-imidazol-4-yl)butan-1-ol (11b) C₂₆H₂₆N₂O 383.50 Trityl-protected imidazole, butanol chain N (imidazole) N/A Bulky trityl group enhances stability
2-{[(3-Methyl-1H-pyrazol-4-yl)methyl]amino}butan-1-ol C₉H₁₇N₃O 183.25 3-methylpyrazole, methylene-amine linker N (pyrazole) N/A Flexible linker may improve binding
4-(n-Heptyloxy)butan-1-ol C₁₁H₂₄O₂ 188.31 Heptyloxy chain, butanol None N/A High lipophilicity due to alkoxy
4-(Thian-2-yl)butan-1-ol C₉H₁₈OS 174.30 Thiane (sulfur-containing ring), butanol S (thiane) 2.43 Increased LogP vs. nitrogen analogs

Key Observations:

  • Heterocyclic Rings: Pyrazole (two adjacent N atoms) in the target compound contrasts with imidazole (two non-adjacent N atoms) in 11b and sulfur in thiane derivatives . These differences influence electronic properties and hydrogen-bonding capacity.
  • Substituent Effects: The 3-amino group on pyrazole enhances polarity compared to trityl-protected imidazole (11b) or methyl-substituted pyrazole .

Preparation Methods

Alkylation of 3-Amino-1H-pyrazole

A prevalent method involves the alkylation of 3-amino-1H-pyrazole with 4-chlorobutan-1-ol or its derivatives. The reaction proceeds under basic conditions to deprotonate the pyrazole nitrogen, facilitating nucleophilic attack on the alkyl halide.

Example Protocol :

  • Reactants : 3-Amino-1H-pyrazole (1.0 equiv), 4-chlorobutan-1-ol (1.2 equiv)

  • Base : Potassium carbonate (K₂CO₃, 2.0 equiv)

  • Solvent : Dimethylformamide (DMF) at 80°C for 12 hours.

  • Yield : 68–75% after purification via silica gel chromatography.

Key Considerations :

  • Excess alkylating agent improves conversion but may lead to di-alkylation byproducts.

  • Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction kinetics by stabilizing the transition state.

Coupling Reactions via Transition Metal Catalysis

Suzuki-Miyaura Cross-Coupling

Condensation and Cyclization Strategies

Hydrazine-Based Cyclocondensation

The pyrazole ring is synthesized in situ from α,β-unsaturated nitriles and hydrazines, followed by functionalization with butanol chains.

Example Protocol :

  • Reactants : 4-Oxo-butanenitrile (1.0 equiv), Hydrazine hydrate (1.5 equiv)

  • Conditions : Acetic acid (AcOH) as solvent at reflux for 6 hours.

  • Post-Modification : Reduction of the nitrile to alcohol using LiAlH₄ in THF.

  • Overall Yield : 60% after two steps.

Mechanistic Insight :

  • The reaction proceeds via Michael addition of hydrazine to the nitrile, followed by cyclization and tautomerization.

Alternative Approaches

Reductive Amination

Amino-pyrazole derivatives are coupled with 4-oxobutan-1-ol via reductive amination, though this method is less common due to competing side reactions.

Example Protocol :

  • Reactants : 3-Amino-1H-pyrazole (1.0 equiv), 4-Oxobutan-1-ol (1.2 equiv)

  • Reducing Agent : Sodium cyanoborohydride (NaBH₃CN)

  • Solvent : Methanol at room temperature for 24 hours.

  • Yield : 45% after column chromatography.

Challenges :

  • Low regioselectivity and over-reduction of the ketone intermediate.

Analytical Characterization and Validation

Spectroscopic Methods

  • ¹H-NMR : Peaks at δ 1.6–1.8 ppm (m, 4H, CH₂-CH₂), δ 3.6–3.7 ppm (t, 2H, CH₂-OH), δ 6.2 ppm (s, 1H, pyrazole-H).

  • FT-IR : Bands at 3350 cm⁻¹ (N-H stretch), 1600 cm⁻¹ (C=N pyrazole).

  • Mass Spectrometry : Molecular ion peak at m/z 155.20 (C₇H₁₃N₃O).

Purity Assessment

  • HPLC : >98% purity using a C18 column (ACN/H₂O gradient).

  • Elemental Analysis : C 54.18%, H 8.44%, N 27.07% (theoretical: C 54.16%, H 8.39%, N 27.08%).

Comparative Analysis of Methods

Method Yield Advantages Disadvantages
Nucleophilic Substitution68–75%Simple setup, scalableDi-alkylation byproducts
Suzuki Coupling82%High regioselectivityCostly palladium catalysts
Cyclocondensation60%Inexpensive reagentsMulti-step synthesis
Reductive Amination45%Mild conditionsLow efficiency

Industrial and Environmental Considerations

  • Cost-Effectiveness : Nucleophilic substitution is preferred for large-scale production due to low reagent costs.

  • Green Chemistry : Water-based Suzuki reactions and solvent recycling protocols reduce environmental impact .

Q & A

Q. What are the established synthetic routes for 4-(3-amino-1H-pyrazol-1-yl)butan-1-ol, and what key reaction conditions are required?

The synthesis typically involves multi-step reactions, including condensation of pyrazole precursors with butanol derivatives. Key steps include:

  • Amine activation : Use of 3-amino-1H-pyrazole with a butanol-containing electrophile (e.g., bromobutanol) under basic conditions (e.g., K₂CO₃ or NaOH) .
  • Solvent selection : Polar aprotic solvents like DMF or THF are often employed to enhance nucleophilic substitution efficiency .
  • Purification : Column chromatography (ethyl acetate/hexane gradients) or recrystallization from 2-propanol ensures high purity (>95%) .

Q. How is this compound characterized structurally and chemically?

  • Spectroscopic methods : NMR (¹H/¹³C) identifies the pyrazole ring (δ 7.5–8.0 ppm for aromatic protons) and alcohol/amine functionalities (δ 1.5–3.5 ppm) .
  • Chromatography : Reverse-phase HPLC (e.g., Newcrom R1 column) with UV detection validates purity and stability .
  • Crystallography : Single-crystal X-ray diffraction (using SHELX software) resolves bond angles and hydrogen-bonding networks critical for biological interactions .

Q. What preliminary biological activities have been reported for this compound?

Studies suggest:

  • Antimicrobial activity : Inhibition of bacterial enzymes via pyrazole ring-mediated hydrogen bonding .
  • Receptor binding : Interaction with serotonin or GABA receptors due to the amine-alcohol moiety .
  • In vitro assays : Dose-dependent cytotoxicity in cancer cell lines (IC₅₀ values reported in µM ranges) .

Advanced Research Questions

Q. How can synthetic yields be optimized for this compound under industrial constraints?

  • Flow chemistry : Continuous flow reactors improve reaction control and scalability, reducing side-product formation .
  • Catalyst screening : Transition-metal catalysts (e.g., Pd/C) enhance coupling efficiency between pyrazole and butanol derivatives .
  • DoE (Design of Experiments) : Statistical optimization of temperature, solvent ratio, and stoichiometry maximizes yield (>80%) while minimizing costs .

Q. What computational strategies predict the compound’s interactions with biological targets?

  • Molecular docking : Software like AutoDock Vina models binding affinities to enzymes (e.g., kinases) using the pyrazole ring’s π–π stacking and amine hydrogen bonds .
  • MD simulations : GROMACS assesses stability of ligand-receptor complexes over nanosecond timescales, highlighting critical residues for mutagenesis studies .
  • QSAR models : Correlate substituent effects (e.g., alkyl chain length) with antimicrobial potency .

Q. How can conflicting data in biological activity studies be resolved?

  • Meta-analysis : Cross-validate results from diverse assays (e.g., comparing MIC values in Gram-positive vs. Gram-negative bacteria) .
  • Isosteric replacement : Synthesize analogs (e.g., replacing the butanol chain with pentanol) to isolate structural contributors to activity .
  • Target validation : CRISPR knockouts or siRNA silencing confirm specificity toward suspected molecular targets .

Q. What structural modifications enhance the compound’s pharmacokinetic properties?

  • Prodrug design : Esterification of the alcohol group improves membrane permeability (e.g., acetyl or phosphate esters) .
  • Bioisosteres : Replace the pyrazole ring with triazoles to modulate metabolic stability without sacrificing binding affinity .
  • PEGylation : Conjugation with polyethylene glycol extends half-life in vivo .

Methodological Notes

  • Contradictions in evidence : Variations in reported biological activities (e.g., IC₅₀ values) may arise from assay conditions (e.g., cell line specificity, pH). Standardized protocols (e.g., CLSI guidelines) are recommended for reproducibility .
  • Advanced characterization : Cryo-EM or synchrotron-based crystallography can resolve dynamic binding modes not captured by static X-ray structures .

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